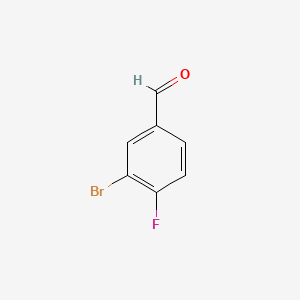
3-Bromo-4-fluorobenzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated benzaldehydes, including 3-Bromo-4-fluorobenzaldehyde, often involves halogenation and formylation steps. For instance, related compounds such as methyl 4-bromo-2-methoxybenzoate have been synthesized from brominated fluorotoluene derivatives through processes like bromination, hydrolysis, cyanidation, and methoxylation, indicating a similar approach could be applied for 3-Bromo-4-fluorobenzaldehyde (Chen Bing-he, 2008).
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-fluorobenzaldehyde can be elucidated through experimental techniques like X-ray diffraction and supported by computational studies using density functional theory (DFT). A study on a similar compound, 2-fluoro-4-bromobenzaldehyde, showcased the use of X-ray diffraction and vibrational spectroscopy to investigate its molecular structure, revealing preferences for certain molecular conformations and highlighting the impact of halogen atoms on these structures (Mahir Tursun et al., 2015).
Chemical Reactions and Properties
3-Bromo-4-fluorobenzaldehyde can undergo various chemical reactions, leveraging its aldehyde group and halogen atoms. For example, palladium-catalyzed reactions have been used to synthesize 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines, demonstrating the potential for carbon-halogen bond activation and cyclization reactions (C. Cho et al., 2004).
Physical Properties Analysis
Physical properties such as melting point, boiling point, and solubility are crucial for handling and application of chemical substances. While specific data on 3-Bromo-4-fluorobenzaldehyde may not be readily available, studies on related compounds can provide insights. For instance, the physical properties of benzaldehyde derivatives have been assessed through experimental methods, providing a basis for predicting the behavior of 3-Bromo-4-fluorobenzaldehyde in various conditions.
Chemical Properties Analysis
The chemical properties of 3-Bromo-4-fluorobenzaldehyde, including reactivity and stability, can be inferred from its functional groups and molecular structure. The presence of bromo and fluoro substituents affects its electronic structure and reactivity patterns. Studies on bromination and substitution reactions of benzaldehydes offer insights into the reactivity of 3-Bromo-4-fluorobenzaldehyde, illustrating its potential in synthesizing a wide range of organic compounds (E. Dubost et al., 2011).
Wissenschaftliche Forschungsanwendungen
Organic Chemistry
3-Bromo-4-fluorobenzaldehyde is used as an intermediate in organic synthesis . It’s involved in the synthesis of various organic compounds, including Schiff bases .
Method of Application
The synthesis of Schiff bases involves the reaction of 3-Bromo-4-fluorobenzaldehyde with different amines under ultrasound irradiation .
Results
The result is a series of Schiff bases, which are important compounds in medicinal chemistry and have various applications .
Pharmaceutical Industry
3-Bromo-4-fluorobenzaldehyde is used as an intermediate in the synthesis of various pharmaceuticals .
Method of Application
The specific methods of application can vary depending on the final pharmaceutical product being synthesized .
Results
The outcomes include various pharmaceutical products, including anti-cancer drugs, anti-inflammatory agents, and cardiovascular disease treatments .
Agrochemical Industry
3-Bromo-4-fluorobenzaldehyde is used in the production of pyrethroid insecticides .
Method of Application
It’s used as an intermediate in the production of 4-Fluoro-3-phenoxybenzaldehyde (FPBA), which is used in the production of pyrethroid insecticides .
Results
The result is the production of pyrethroid insecticides, which are widely used in agriculture to control a variety of pests .
Synthesis of 4-Fluoro-3-phenoxybenzoic Acid-Glycine
3-Bromo-4-fluorobenzaldehyde is used in the synthesis of 4-fluoro-3-phenoxybenzoic acid-glycine .
Method of Application
The specific methods of application can vary depending on the final product being synthesized .
Results
The outcome is 4-fluoro-3-phenoxybenzoic acid-glycine .
Synthesis of Schiff Bases
3-Bromo-4-fluorobenzaldehyde is used in the synthesis of Schiff bases of 4-nitroaniline/ 2,4-dinitroaniline/3,4-dichloroaniline/4-methoxy-3-nitro aniline via ultrasound irradiation method .
Method of Application
The synthesis involves the reaction of 3-Bromo-4-fluorobenzaldehyde with different amines under ultrasound irradiation .
Results
The result is a series of Schiff bases, which are important compounds in medicinal chemistry and have various applications .
Synthesis of 4-Fluoro-3-phenoxybenzoic Acid-Glycine
3-Bromo-4-fluorobenzaldehyde is used in the synthesis of 4-fluoro-3-phenoxybenzoic acid-glycine .
Method of Application
The specific methods of application can vary depending on the final product being synthesized .
Results
Safety And Hazards
3-Bromo-4-fluorobenzaldehyde is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet recommends wearing protective gloves, clothing, eye protection, and face protection, and avoiding breathing dust, fume, gas, mist, vapors, and spray .
Eigenschaften
IUPAC Name |
3-bromo-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHZIKXYYRGSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044989 | |
| Record name | 3-Bromo-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluorobenzaldehyde | |
CAS RN |
77771-02-9 | |
| Record name | 3-Bromo-4-fluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77771-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-fluorobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077771029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 3-bromo-4-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Bromo-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMO-4-FLUOROBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O61072992O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


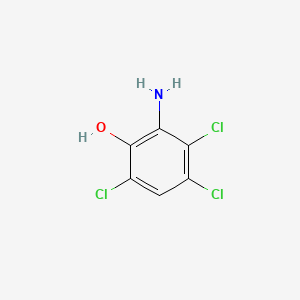


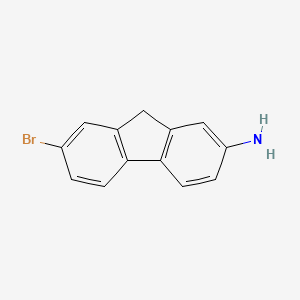


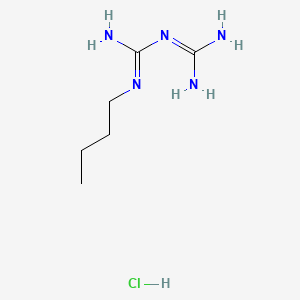
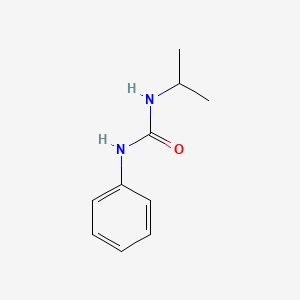
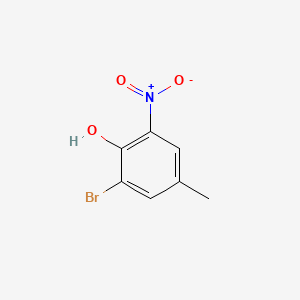
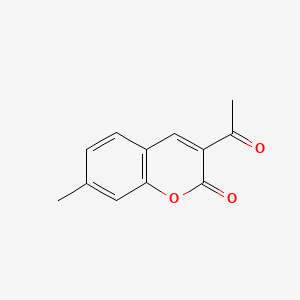

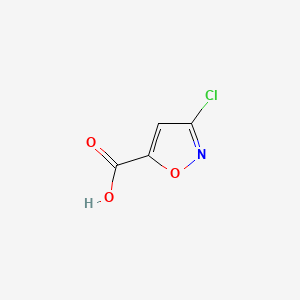
![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)